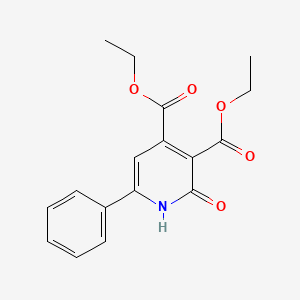

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone

CAS No.:

Cat. No.: VC4046386

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO5 |

|---|---|

| Molecular Weight | 315.32 g/mol |

| IUPAC Name | diethyl 2-oxo-6-phenyl-1H-pyridine-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C17H17NO5/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)18-15(19)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H,18,19) |

| Standard InChI Key | XCBDFQUEXZKNON-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-pyridone ring system (a six-membered aromatic ring with one nitrogen atom and a ketone group at position 2). Substituents include:

The InChI key (XCBDFQUEXZKNON-UHFFFAOYSA-N) and SMILES notation (O=C(OCC)C=1C=C(NC(=O)C1C(=O)OCC)C=2C=CC=CC2) confirm its stereoelectronic configuration, which influences reactivity and intermolecular interactions .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 315.32 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 7 | |

| Solubility | Moderate in organic solvents |

The compound exhibits moderate lipophilicity (XLogP3 = 2.2), suggesting compatibility with hydrophobic environments. Its solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) is attributed to the ethoxycarbonyl groups, while the phenyl ring enhances π-π stacking interactions .

Synthesis and Manufacturing

Conventional Multicomponent Reactions (MCRs)

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone is typically synthesized via MCRs involving:

-

Enaminone intermediates: Reaction of ethyl acetoacetate with aldehydes and ammonium acetate under acidic conditions (e.g., acetic acid) .

-

Catalytic systems: SiO-Pr-SOH or AlO under solvent-free conditions, achieving yields of 78–93% .

-

Combine methyl acetoacetate (1 eq), benzaldehyde derivative (1 eq), and ammonium acetate (1.2 eq) in acetic acid.

-

Reflux at 110°C for 4–6 hours.

-

Isolate the product via column chromatography (ethyl acetate/hexane).

Nonconventional Methods

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 7 minutes at 300 W) .

-

Ultrasound irradiation: Enhances mass transfer, improving yields by 15–20% compared to thermal methods .

Reactivity and Functionalization

Site-Selective C–H Functionalization

The 2-pyridone core undergoes regioselective modifications:

-

C3 position: Electrophilic palladation enables arylation with arylboronic acids (Pd(OAc), Cu(OAc)) .

-

C6 position: Nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions .

Ring Expansion and Annulation

The compound serves as a precursor for:

-

β-Carbolin-1-ones: Via palladium-catalyzed intramolecular amination .

-

Chromeno[4,3-b]pyridines: Reaction with 4-hydroxycoumarin and aldehydes .

Biological and Medicinal Applications

Anticancer Activity

Derivatives exhibit cytotoxicity against human cancer cell lines (IC = 0.15–35 μM), particularly those with electron-withdrawing substituents (e.g., -NO, -Cl) .

| Derivative | Substitution | IC (μM) |

|---|---|---|

| 4k | 3-NOCH | 35.0 ± 21.8 |

| 6n | 3,4-ClCH | 0.3 ± 0.03 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume